Rel-(3As,4R,7As)-N-Cyclobutyloctahydrofuro[2,3-C]Pyridine-4-Carboxamide
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Overview
Description
Rel-(3As,4R,7As)-N-Cyclobutyloctahydrofuro[2,3-C]Pyridine-4-Carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a fused bicyclic system with a pyridine ring and a furan ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3As,4R,7As)-N-Cyclobutyloctahydrofuro[2,3-C]Pyridine-4-Carboxamide typically involves multi-step organic reactionsThis reaction involves the combination of a 1-azadiene with a 2-carbon π-component under thermal or transition metal-catalyzed conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(3As,4R,7As)-N-Cyclobutyloctahydrofuro[2,3-C]Pyridine-4-Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Rel-(3As,4R,7As)-N-Cyclobutyloctahydrofuro[2,3-C]Pyridine-4-Carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Rel-(3As,4R,7As)-N-Cyclobutyloctahydrofuro[2,3-C]Pyridine-4-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Rel-(3As,4R,7As)-N-Cyclobutyloctahydrofuro[2,3-C]Pyridine-4-Carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds also contain a fused bicyclic ring system and have been studied for their biological activity.
Pyrrolopyrazines: Another class of nitrogen-containing heterocycles with diverse biological activities.
Pyrrolidines: These compounds have a five-membered ring structure and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the presence of both pyridine and furan rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3aS,4R,7aS)-N-cyclobutyl-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(14-8-2-1-3-8)10-6-13-7-11-9(10)4-5-16-11/h8-11,13H,1-7H2,(H,14,15)/t9-,10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJDQLSPDQYNJF-GARJFASQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CNCC3C2CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC(=O)[C@H]2CNC[C@@H]3[C@H]2CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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